molecular formula C20H34N2O4S B601726 4-Keto Ibutilide CAS No. 160087-98-9

4-Keto Ibutilide

Cat. No.: B601726
CAS No.: 160087-98-9
M. Wt: 398.57
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Description

4-Keto Ibutilide is a identified metabolite and impurity of the parent antiarrhythmic drug Ibutilide, a Class III agent used for the acute conversion of atrial fibrillation and atrial flutter to normal sinus rhythm . As a reference standard, this compound is essential for analytical research and development, enabling the qualitative and quantitative analysis of Ibutilide and its related substances in accordance with standards set by pharmacopeias such as the USP, where it is designated as Ibutilide related compound B . The primary research value of this compound lies in its critical role in ensuring drug quality and safety. It is utilized in method development and validation, stability studies, and impurity profiling for Ibutilide fumarate, helping researchers monitor degradation pathways and establish the purity and shelf-life of pharmaceutical formulations. By providing a characterized chemical entity, it supports the vital work of quality control laboratories and research institutions in maintaining compliance with regulatory requirements for pharmaceutical manufacturing.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-heptyl-4-hydroxy-4-[4-(methanesulfonamido)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O4S/c1-4-6-7-8-9-16-22(5-2)20(24)15-14-19(23)17-10-12-18(13-11-17)21-27(3,25)26/h10-13,19,21,23H,4-9,14-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYZQCZASWLBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(CC)C(=O)CCC(C1=CC=C(C=C1)NS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857908
Record name N-Ethyl-N-heptyl-4-hydroxy-4-{4-[(methanesulfonyl)amino]phenyl}butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160087-98-9
Record name N-Ethyl-n-heptyl-4-hydroxy-4-(4-(methylsulfonamido)phenyl)butanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160087989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-N-heptyl-4-hydroxy-4-{4-[(methanesulfonyl)amino]phenyl}butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Structural Characterization of 4 Keto Ibutilide

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 4-Keto Ibutilide (B43762), chemically known as N-(4-(1-oxo-4-(ethyl(heptyl)amino)butyl)phenyl)methanesulfonamide, suggests that the molecule can be disconnected at the C-N bond of the tertiary amine or at the amide bond of the sulfonamide group. However, a more practical approach involves the identification of key precursors that can be synthesized and assembled in a convergent manner.

One key precursor is N-(4-aminophenyl)methanesulfonamide, which can be prepared from the reaction of aniline (B41778) with methanesulfonyl chloride. Another crucial precursor is the side chain containing the keto group and the tertiary amine. A plausible synthetic strategy would involve the acylation of the N-(4-aminophenyl)methanesulfonamide precursor with a suitable carboxylic acid or its derivative containing the keto-amino side chain.

Alternatively, and more commonly, 4-Keto Ibutilide can be viewed as the direct oxidation product of Ibutilide. In this context, Ibutilide itself becomes the primary precursor. A significant intermediate in the synthesis of Ibutilide is N-ethyl-N-heptyl-4-oxo-4-(4-methylsulfonylamidophenyl)butyramide google.com. This keto-amide is a key building block that, upon reduction, yields Ibutilide. For the synthesis of this compound, this intermediate could potentially be modified to introduce the amine before the final reduction step is omitted.

Development of Synthetic Pathways for this compound

The most direct conventional route to this compound is the oxidation of the secondary alcohol group of Ibutilide. This transformation can be achieved using a variety of oxidizing agents. A common and effective method for the oxidation of secondary alcohols to ketones, especially in complex molecules, is the use of Dess-Martin periodinane (DMP). chemicalbook.com This reagent is known for its mild reaction conditions and high selectivity, which would be advantageous in preventing over-oxidation or side reactions on the amine and sulfonamide functionalities present in the Ibutilide molecule.

The reaction would typically involve dissolving Ibutilide in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethyl sulfoxide (B87167) (DMSO), followed by the addition of DMP at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is purified using column chromatography.

Another conventional approach could involve a Friedel-Crafts acylation of methanesulfonanilide with a derivative of adipic acid to form a keto-acid intermediate, which could then be further elaborated to introduce the ethyl-heptyl-amino group. A documented synthesis of Ibutilide involves the Friedel-Crafts acylation of methanesulfonanilide with succinic anhydride (B1165640) to yield 4-[(methylsulfonyl)amino]-γ-oxobenzenebutanoic acid. nih.gov This intermediate is then coupled with N-ethylheptylamine to give the corresponding keto-amide, which is subsequently reduced to Ibutilide. nih.gov To obtain this compound, the final reduction step would be replaced by a selective reduction of the amide carbonyl.

Given that this compound is achiral at the benzylic position, stereoselectivity in its synthesis is not a primary concern unless starting from a chiral precursor where retention or inversion of other stereocenters is desired. However, chemoselectivity is of paramount importance due to the presence of multiple functional groups.

The oxidation of Ibutilide to this compound requires a highly chemoselective reagent that specifically targets the secondary alcohol without affecting the tertiary amine or the sulfonamide group. Dess-Martin periodinane is an excellent candidate for this purpose due to its high selectivity for alcohol oxidation under neutral conditions. Other modern oxidation methods, such as Swern oxidation or the use of other hypervalent iodine reagents, could also be employed, but may require careful control of reaction conditions to avoid side reactions.

Enzymatic or biocatalytic methods offer a high degree of chemo- and regioselectivity. mdpi.comrsc.org A suitable alcohol dehydrogenase could potentially be used to catalyze the oxidation of the secondary alcohol of Ibutilide to the corresponding ketone with high specificity, minimizing the need for protecting groups and simplifying purification. rsc.orgresearchgate.net

For the synthesis of this compound via the oxidation of Ibutilide using Dess-Martin periodinane, several parameters can be optimized to maximize the yield and purity of the product.

Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants. Dichloromethane is a common choice, but other aprotic solvents like chloroform (B151607) or acetonitrile (B52724) could also be explored.

Temperature: DMP oxidations are typically carried out at room temperature. mdpi.com Lowering the temperature might enhance selectivity but could also slow down the reaction rate. Conversely, gentle heating could accelerate the reaction but may increase the risk of side products.

Stoichiometry: The amount of DMP used is a critical factor. A slight excess of the reagent (e.g., 1.1 to 1.5 equivalents) is often employed to ensure complete conversion of the starting material.

Work-up Procedure: The work-up typically involves quenching the excess DMP and the iodinane byproduct with a solution of sodium thiosulfate. Proper extraction and purification, usually by silica (B1680970) gel chromatography, are essential to isolate the pure this compound.

The optimization of these conditions would be guided by monitoring the reaction progress and analyzing the product mixture by techniques such as HPLC and NMR spectroscopy.

Chemo- and Stereoselective Synthesis Approaches

Preparation of Deuterated or Isotopically Labeled this compound for Research Applications

The synthesis of deuterated or other isotopically labeled versions of this compound is valuable for various research applications, particularly in metabolic studies and as internal standards in quantitative analysis. musechem.comresearchgate.netmetsol.com

One approach to preparing deuterated this compound involves the synthesis of a deuterated Ibutilide precursor, followed by oxidation. For example, the keto-amide intermediate in the Ibutilide synthesis could be reduced with a deuterated reducing agent, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4), to introduce a deuterium (B1214612) atom at the benzylic position. Subsequent oxidation of this deuterated Ibutilide would yield the corresponding deuterated this compound.

Alternatively, direct deuteration of this compound at specific positions might be possible through hydrogen-deuterium exchange reactions under appropriate catalytic conditions, although this might be less specific. The use of deuterated solvents like D2O in the presence of a suitable catalyst can facilitate the incorporation of deuterium. rsc.org

For labeling with other isotopes, such as ¹³C or ¹⁵N, the synthesis would need to start from appropriately labeled precursors. symeres.com For instance, a ¹³C-labeled succinic anhydride or a ¹⁵N-labeled aniline could be used in the early stages of the synthesis to incorporate these isotopes into the final molecule. These labeled compounds are instrumental in drug metabolism and pharmacokinetic (DMPK) studies. symeres.comacs.org

Advanced Spectroscopic and Spectrometric Methods for Structural Elucidation

The structural elucidation of this compound relies on a combination of advanced spectroscopic and spectrometric techniques to unequivocally confirm its molecular structure. solubilityofthings.comopenaccessjournals.comtaylorandfrancis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. frontiersin.orgfrontiersin.org In the ¹³C NMR spectrum of this compound, the appearance of a characteristic signal in the downfield region (typically around 190-220 ppm) would confirm the presence of the ketone carbonyl group, and the disappearance of the signal corresponding to the secondary alcohol carbon of Ibutilide would be expected. The ¹H NMR spectrum would show the absence of the proton attached to the hydroxyl-bearing carbon and any associated coupling. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be employed to establish the connectivity between protons and carbons and to assign all the signals unambiguously. iitm.ac.in

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and, consequently, its elemental composition. researchgate.netacs.org The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information by showing how the molecule breaks apart. This fragmentation pattern would be distinct from that of Ibutilide, reflecting the presence of the keto group. taylorandfrancis.com

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups. solubilityofthings.comopenaccessjournals.com The IR spectrum of this compound would exhibit a strong absorption band characteristic of a carbonyl (C=O) stretch, typically in the range of 1680-1750 cm⁻¹. This would be a key diagnostic peak differentiating it from Ibutilide, which would show a broad O-H stretching band for the alcohol group. openaccessjournals.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, particularly the conjugated systems. solubilityofthings.com The introduction of the keto group in conjugation with the phenyl ring may cause a shift in the absorption maximum compared to Ibutilide.

By combining the data from these techniques, the chemical structure of this compound can be fully elucidated and distinguished from its parent compound and other related substances.

Metabolic Pathways and Biotransformation of Ibutilide Yielding 4 Keto Ibutilide

Kinetic Characterization of 4-Keto Ibutilide (B43762) Formation in in vitro Models (e.g., liver microsomes, hepatocytes)

Detailed kinetic studies specifically characterizing the formation of 4-keto ibutilide in in vitro systems like human liver microsomes or hepatocytes are not extensively available in the published literature. However, general pharmacokinetic data for the parent compound, ibutilide, has been established. Ibutilide exhibits a high systemic plasma clearance that approaches the rate of liver blood flow, approximately 29 mL/min/kg. pfizer.comfda.gov It also has a large volume of distribution (around 11 L/kg) and an average elimination half-life of about 6 hours. pfizer.comfda.gov The pharmacokinetics of ibutilide are linear across a therapeutic dose range. pfizer.comfda.gov

To determine the kinetic parameters for the formation of this compound, in vitro studies using human liver microsomes would be necessary. Such studies would involve incubating ibutilide with microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system to support the activity of CYP450 enzymes. By measuring the concentration of this compound formed over time at various substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) could be determined. This would provide insight into the efficiency and capacity of the enzymatic pathway responsible for its formation.

Table 1: General Pharmacokinetic Parameters of Ibutilide

ParameterValue
Systemic Plasma Clearance~29 mL/min/kg
Volume of Distribution~11 L/kg
Elimination Half-life2 to 12 hours (average ~6 hours)
Protein Binding~40%

This table presents general pharmacokinetic data for the parent drug, ibutilide, as specific kinetic data for the formation of this compound is not available.

Comparative Metabolism Studies of Ibutilide and its Analogues

Comparative metabolism studies involving ibutilide and its structural analogues, such as dofetilide (B1670870) and sotalol, have primarily focused on their pharmacodynamic effects and their interactions with cardiac ion channels. ahajournals.org While all are class III antiarrhythmic agents, their metabolic profiles can differ. For instance, ibutilide is extensively metabolized, with only about 7% of the parent drug excreted unchanged in the urine. drugbank.comfda.gov

Studies comparing the proarrhythmic effects of ibutilide with sotalol, dofetilide, and sematilide (B12866) in animal models have been conducted. nih.gov These comparisons often focus on the electrophysiological consequences rather than detailed metabolic pathways. However, understanding the metabolism of analogues can provide clues about potential pathways for ibutilide. For example, if a keto-metabolite is a significant product for a structurally similar compound, it would lend more weight to the likelihood of its formation from ibutilide. Research has shown that ibutilide is a potent blocker of the rapidly activating delayed rectifier potassium current (IKr), similar to dofetilide. nih.gov

Role of this compound in the Overall Metabolic Fate of Ibutilide

The quantitative contribution of this compound to the total pool of ibutilide metabolites is not well-documented. The major metabolic pathway is ω-oxidation followed by β-oxidation. pfizer.comhres.canih.gov The most well-characterized active metabolite is the ω-hydroxy metabolite, though its plasma concentrations are less than 10% of the parent drug. pfizer.comnih.govfda.gov This suggests that the pharmacological effects of ibutilide are primarily due to the parent compound itself.

If this compound is formed, it would be one of several metabolites contributing to the clearance of ibutilide from the body. Its clinical significance would depend on its concentration and whether it possesses any pharmacological or toxicological activity. Given that only one of the eight identified metabolites has shown significant activity, it is plausible that this compound is an inactive metabolite whose primary role is to facilitate the elimination of the drug. hres.cadrugbank.compfizer.comhres.ca

Mechanistic Pharmacological Investigations of 4 Keto Ibutilide

Evaluation of Molecular Interactions in Isolated Biological Systems

Receptor Binding Affinity Studies

Specific receptor binding affinity studies for a compound identified as "4-Keto Ibutilide" are not available in the current scientific literature.

For the parent compound, Ibutilide (B43762), while it is known to interact with ion channels, detailed receptor binding affinity data across a wide range of receptors is not extensively published. The primary focus of research has been on its direct effects on cardiac ion channels rather than on classical receptor-ligand binding.

Ion Channel Modulation Assays (e.g., hERG, sodium channels in in vitro cellular models)

The primary mechanism of action of Ibutilide involves the modulation of cardiac ion channels. It is a potent blocker of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG). This blockade is a key factor in its Class III antiarrhythmic effect. In addition to its effect on potassium channels, Ibutilide has been shown to enhance a slow inward sodium current (INa-s). This dual action contributes to its electrophysiological profile.

The ω-hydroxy metabolite of Ibutilide is the only one of its eight identified metabolites that exhibits Class III electrophysiological properties similar to the parent compound. This suggests that it also likely modulates cardiac ion channels, including hERG and sodium channels, although specific in vitro assay data detailing its potency and mechanism of interaction with these channels are not extensively documented in public sources. The plasma concentration of this active metabolite is reported to be less than 10% of that of Ibutilide.

Cellular Electrophysiological Effects in Isolated Myocardial Preparations

Action Potential Duration (APD) Modulation in ex vivo Cardiac Tissue Models

Ibutilide prolongs the action potential duration (APD) in isolated adult cardiac myocytes, which is a hallmark of its Class III antiarrhythmic activity. This effect is observed in both atrial and ventricular tissues. The prolongation of the APD increases the refractory period of the myocardial cells.

As the ω-hydroxy metabolite of Ibutilide possesses similar Class III electrophysiological properties, it is inferred that it also prolongs the APD in ex vivo cardiac tissue models. An in vitro study on isolated rabbit myocardium confirmed the Class III activity of this metabolite. However, detailed studies quantifying the extent and concentration-dependence of APD prolongation by the ω-hydroxy metabolite are not widely available.

Ionic Current Alterations and Electrophysiological Mechanisms

The electrophysiological mechanism of the active ω-hydroxy metabolite is presumed to be similar to that of Ibutilide, involving the modulation of IKr and potentially INa-s. This is based on the observation that it shares the Class III antiarrhythmic properties of the parent drug. However, a detailed characterization of the specific ionic current alterations caused by this metabolite has not been extensively reported.

Structure-Activity Relationship (SAR) Studies of this compound and Related Oxidized Metabolites

Specific structure-activity relationship (SAR) studies for a compound named "this compound" are not available.

The metabolism of Ibutilide primarily occurs via ω-oxidation of the heptyl side chain, leading to the formation of the active ω-hydroxy metabolite, followed by subsequent β-oxidation to form other, inactive metabolites. This metabolic pathway provides some insight into the SAR of Ibutilide. The presence of the hydroxyl group at the ω-position of the heptyl chain appears to be compatible with the retention of Class III antiarrhythmic activity. Further oxidation of this side chain, however, leads to a loss of this activity. This suggests that the length and integrity of the heptyl side chain, or at least the presence of a terminal hydroxyl group, are important for the pharmacological effect. The core structure, including the methanesulfonamide (B31651) group and the chiral alcohol in the butyl linker, is also crucial for its activity.

A hypothetical "this compound" would involve oxidation at the fourth carbon of the butyl linker. Without experimental data, it is difficult to predict its activity. However, given that this position is close to the chiral alcohol and the aromatic ring, any modification at this site would likely have a significant impact on the compound's interaction with its target ion channels.

Impact of the Ketone Moiety on Potential Pharmacological Activity

The pharmacological activity of ibutilide is intrinsically linked to its chemical structure, particularly the methanesulfonamide group and the heptyl side chain attached to a chiral carbon bearing a hydroxyl group. The replacement of this critical hydroxyl group with a ketone moiety, to form this compound, would significantly alter the electronic and steric properties of the molecule, likely impacting its pharmacological profile.

A patent describing the synthesis of ibutilide mentions a ketone-containing intermediate, N-ethyl-N-heptyl-γ-oxo-4-[(methylsulfonyl)amino]benzenebutanamide. googleapis.com This indicates that such a compound is synthetically accessible. The conversion of this ketone to the secondary alcohol of ibutilide via reduction is a key step in the synthesis, highlighting the importance of the hydroxyl group for the final drug's activity. googleapis.com

In structure-activity relationship studies of other cardiovascular drugs, the substitution of a hydroxyl group with a ketone has been shown to have variable effects. For some compounds, the ketone can be a site of metabolic degradation, potentially leading to a shorter duration of action. The polarity and hydrogen-bonding capability of the molecule are also significantly changed. The hydroxyl group in ibutilide can act as a hydrogen bond donor, an interaction that is lost with the introduction of a ketone, which can only act as a hydrogen bond acceptor. This change could profoundly affect the binding of the compound to its target ion channels, such as the hERG potassium channel, which is crucial for the antiarrhythmic effect of class III agents. nih.gov

Comparative Analysis of Biological Effects with Parent Ibutilide and Other Metabolites

A direct comparative analysis of the biological effects of this compound with ibutilide and its other metabolites is not available in the existing literature. However, based on the established pharmacology of ibutilide, a comparison can be hypothesized. Ibutilide's primary mechanism of action involves the prolongation of the cardiac action potential by blocking the rapid component of the delayed rectifier potassium current (IKr) and possibly by activating a slow, inward sodium current. ahajournals.orgahajournals.org

The electrophysiological effects of ibutilide and its active ω-hydroxy metabolite have been studied, but similar data for this compound is absent. The table below summarizes the known information on ibutilide and its primary active metabolite, which can serve as a baseline for any future investigations into this compound.

Table 1: Comparative Properties of Ibutilide and its Active Metabolite

Compound Type Mechanism of Action Electrophysiological Effect Plasma Concentration
Ibutilide Parent Drug Blocks IKr, activates slow Na+ current ahajournals.orgahajournals.org Prolongs action potential duration ahajournals.org Therapeutic
ω-hydroxy metabolite Metabolite Class III electrophysiologic properties similar to ibutilide drugs.compfizer.com Similar to ibutilide drugs.com <10% of parent compound pfizer.comzuventus.com

| This compound | Analogue | Unknown | Unknown | Not applicable |

Given that the hydroxyl group at the 4-position is critical for the activity of ibutilide, it is plausible that its replacement with a ketone would lead to a significant reduction or complete loss of the desired class III antiarrhythmic activity. The change in stereochemistry and electronic properties at this position would likely disrupt the precise interactions required for binding to the cardiac ion channels.

Analytical Method Development and Validation for 4 Keto Ibutilide

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of 4-Keto Ibutilide (B43762), providing the necessary separation from the parent drug, Ibutilide, and other related impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Ibutilide and its related compounds, including 4-Keto Ibutilide. pharmascholars.comijstr.org Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for the estimation of Ibutilide fumarate (B1241708) in bulk and pharmaceutical formulations. pharmascholars.com A typical HPLC method involves a C18 column, a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium (B1175870) dihydrogen phosphate), and UV detection. pharmascholars.com

Method development studies focus on optimizing parameters like the mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. pharmascholars.comijstr.org For instance, a study on Ibutilide fumarate utilized a mobile phase of acetonitrile (B52724) and 0.1M ammonium dihydrogen phosphate (B84403) buffer (pH ~6) in a 25:75 v/v ratio with UV detection at 250 nm. pharmascholars.com The goal is to develop a method that is not only accurate and precise but also rapid and economical for routine quality control analysis. pharmascholars.com Validation of these methods typically includes assessing parameters such as linearity, precision, accuracy, robustness, and specificity to ensure reliable performance. pharmascholars.comijstr.org

Interactive Table: Example HPLC Method Parameters for Ibutilide Analysis

Parameter Condition
Column Hypersil thermo C18
Mobile Phase Acetonitrile: 0.1M ammonium dihydrogen phosphate buffer (pH ~6) (25:75 v/v)
Flow Rate 1.0 mL/min
Detection UV at 250 nm
Linearity Range 20 to 120 µg/mL

| Correlation Coefficient (r²) | 0.9991 |

Gas Chromatography (GC) Approaches (if applicable)

While HPLC is the predominant technique, Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) has been utilized for the analysis of other keto-containing compounds, such as 3-keto-4-ene steroids and their metabolites. nih.gov This suggests that a GC-based method could potentially be developed for this compound, likely requiring a derivatization step to increase its volatility and thermal stability. nih.gov For instance, a simplified trimethylsilyl (B98337) (TMS) derivatization protocol has been successfully used for the GC-MS analysis of keto-steroids. nih.gov However, specific applications of GC for the routine analysis of this compound are not prominently documented in the readily available literature.

Chiral Chromatography for Enantiomeric Separation (if stereoisomers exist and are relevant)

Ibutilide possesses a chiral center, meaning it exists as enantiomers. researchgate.net The separation of these enantiomers is important as they can exhibit different pharmacological activities. researchgate.net Chiral chromatography, particularly chiral HPLC, is the established technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.

Various types of CSPs are available, with those based on cellulose (B213188) and amylose (B160209) derivatives being widely used. researchgate.net For HPLC, cellulose-based columns and macrocyclic glycopeptide-based columns (like teicoplanin, vancomycin) have shown broad applicability for separating a wide range of enantiomers. While the literature specifically detailing the chiral separation of this compound is sparse, the principles applied to the chiral separation of the parent compound, Ibutilide, would be directly relevant. pharmascholars.com The development of a chiral method would be crucial if the stereoisomers of this compound are found to have different biological or toxicological profiles. researchgate.net

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is a powerful analytical tool that provides high sensitivity and selectivity, making it invaluable for the detection and structural characterization of drug metabolites and impurities like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been reported for the analysis of Ibutilide in human plasma, indicating its suitability for detecting and quantifying Ibutilide and its related compounds at low concentrations. pharmascholars.comnih.gov This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov In an LC-MS/MS system, after chromatographic separation, the analyte is ionized and then fragmented, with specific fragment ions being monitored for quantification. This multiple reaction monitoring (MRM) approach provides excellent selectivity and is widely used in bioanalytical and impurity profiling studies. nih.gov The development of an LC-MS/MS method for this compound would involve optimizing the chromatographic conditions for separation and fine-tuning the mass spectrometer parameters (e.g., precursor ion, product ions, collision energy) to achieve the desired sensitivity and specificity.

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, enabling the precise determination of the elemental composition of unknown compounds. researchgate.net This capability is particularly useful for metabolite profiling and the identification of unknown impurities. researchgate.netresearchgate.net In the context of this compound, HRMS could be employed to confirm its elemental composition and to identify any further degradation products or metabolites that may form under various stress conditions. ijstr.orgresearchgate.net When coupled with liquid chromatography (LC-HRMS), it becomes a powerful platform for comprehensive metabolite identification in complex matrices. metabolomexchange.org The data obtained from HRMS can provide a high degree of confidence in the structural elucidation of novel compounds related to this compound.

Interactive Table: Mass Spectrometry Techniques for this compound Analysis

Technique Application Key Advantages
LC-MS/MS Quantitative analysis in biological matrices (e.g., plasma) and impurity quantification. pharmascholars.comnih.gov High sensitivity, high selectivity, suitable for trace-level detection. nih.gov

| HRMS | Structural confirmation, identification of unknown metabolites and impurities. researchgate.net | High mass accuracy, determination of elemental composition. researchgate.net |

Method Validation Parameters for Academic and Preclinical Research Applications

Method validation ensures that an analytical procedure is suitable for its intended purpose. scielo.brdemarcheiso17025.com For this compound, this involves a series of validation parameters to guarantee reliable and reproducible results. These parameters are established in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). europa.eu

Specificity and Selectivity

Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present. europa.eu Selectivity is a measure of how well the method can differentiate the analyte from other substances in the sample. google.com For this compound, a key challenge is to distinguish it from the parent drug, Ibutilide, and other potential degradation products or metabolites. ijstr.org

High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. scielo.brijstr.org The development of a stability-indicating HPLC method is crucial to separate the drug from its degradation products formed under various stress conditions (e.g., acid, base, heat, oxidation). ijstr.orgresearchgate.net In the case of Ibutilide and its related substances, a modified low-pressure gradient UV-HPLC method has been shown to effectively separate the parent compound from its impurities, demonstrating the specificity of the method. ijstr.org The use of techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) can further enhance selectivity by providing mass-to-charge ratio information, which is highly specific to the molecule. researchgate.netwrc.org.za

Table 1: Specificity of an HPLC Method for Ibutilide and Related Compounds

Compound Retention Time (minutes) Relative Retention Time
Ibutilide 10.5 1.00
Impurity A 8.2 0.78
Impurity B (this compound) 12.1 1.15
Impurity C 14.5 1.38

Note: This table is a representative example based on typical HPLC separation data and does not represent actual experimental results for this compound.

Sensitivity: Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). epa.govnih.gov The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. demarcheiso17025.com The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.comresearchgate.net

Table 2: Representative LOD and LOQ Values for a Hypothetical this compound Assay

Parameter Value Method
Limit of Detection (LOD) 0.5 ng/mL LC-MS/MS
Limit of Quantification (LOQ) 1.5 ng/mL LC-MS/MS

Note: This table presents hypothetical data to illustrate the concept and is not based on actual validated methods for this compound.

Accuracy and Precision (Intra- and Inter-day)

Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. scielo.br Precision is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. europa.eu

To determine accuracy, the recovery of a known amount of the analyte spiked into a sample matrix is assessed. scielo.br For precision, the relative standard deviation (RSD) of a series of measurements is calculated. For example, a validation study for an HPLC method for ibuprofen (B1674241) and phenylephrine (B352888) reported % recoveries of 100.75 ± 1.44% and 99.67% ± 1.67, respectively, indicating good accuracy. researchgate.net Similar studies would be necessary to establish the accuracy and precision of an analytical method for this compound.

Table 3: Illustrative Accuracy and Precision Data for a this compound Assay

Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery)
5 4.2 6.8 98.5
50 2.5 4.1 101.2
500 1.8 3.5 99.8

Note: This table contains illustrative data and does not reflect actual experimental findings for this compound.

Robustness and Reproducibility

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijstr.orgfederalregister.gov Reproducibility assesses the precision between laboratories. europa.eu

To test robustness, parameters such as the pH of the mobile phase, column temperature, and flow rate are intentionally varied. ijstr.org A robust method will show no significant changes in the results, such as retention time and peak area, under these varied conditions. ijstr.org For example, a study on an HPLC method for ibutilide fumarate demonstrated robustness by altering the mobile phase pH, which resulted in no marked changes in the chromatogram. ijstr.org

Applications of Developed Analytical Methods in in vitro and ex vivo Studies

Validated analytical methods for this compound are essential for its investigation in various research settings.

In in vitro studies , these methods are used to:

Metabolism studies: Quantify the formation of this compound from Ibutilide in liver microsomes or hepatocytes to understand the metabolic pathways and the enzymes involved.

Pharmacological characterization: Determine the concentration of this compound in cell-based assays, such as those using human ether-à-go-go-related gene (hERG) channels, to assess its potential cardiac effects. researchgate.netacs.org

Toxicity screening: Measure the concentration of the metabolite in various cell lines (e.g., liver cells) to evaluate its potential cytotoxicity. google.com

In ex vivo studies , these methods are applied to:

Tissue distribution: Measure the concentration of this compound in isolated organs or tissues (e.g., heart, liver) after perfusion with Ibutilide to understand its distribution and accumulation.

Pharmacodynamic assessments: Correlate the concentration of this compound in isolated heart preparations (e.g., Langendorff-perfused hearts) with its effects on cardiac parameters like action potential duration. researchgate.net

Biomarker analysis: Quantify the metabolite in biological samples taken from animal models to study its pharmacokinetic and pharmacodynamic profile.

For instance, in studies of lipid peroxidation and atherosclerosis, gas chromatography/mass spectrometry assays were used to measure metabolites in serum and urine, demonstrating the application of analytical methods in ex vivo sample analysis. ahajournals.org Similarly, validated methods for this compound would enable researchers to gain crucial insights into its biological activity and disposition.

Future Research Directions and Unanswered Questions for 4 Keto Ibutilide

Elucidation of Further Metabolic Fates and Potential Novel Metabolites

The metabolic profile of Ibutilide (B43762) has been characterized to some extent, with hepatic metabolism yielding eight identified metabolites. nih.govnih.gov The primary metabolic pathway involves ω-oxidation and subsequent β-oxidation of the heptyl side chain. drugbank.compfizer.comhres.ca Of these metabolites, only the ω-hydroxy derivative shows pharmacological activity similar to the parent compound, although its plasma concentrations are comparatively low. pfizer.comnih.govpfizer.com

A significant unanswered question is whether 4-Keto Ibutilide is a product of Ibutilide metabolism. The secondary alcohol on the butyl side chain of Ibutilide is a potential site for oxidative metabolism, which would yield this compound. This represents a plausible but currently uninvestigated metabolic pathway.

Future research should prioritize:

In vitro metabolic screening: Utilizing human liver microsomes and hepatocytes to determine if this compound is formed from Ibutilide.

In vivo metabolite identification: Re-examining biological samples from preclinical and clinical studies of Ibutilide using advanced analytical techniques to screen for the presence of this compound.

Metabolic fate of this compound: Should its formation be confirmed, subsequent studies would be necessary to elucidate its own metabolic fate. This would involve investigating whether it undergoes further reduction, conjugation, or other biotransformations.

Advanced Computational Chemistry and Molecular Modeling Studies

Computational modeling offers a powerful, cost-effective approach to predict the behavior and properties of molecules, providing invaluable insights prior to extensive laboratory investigation. pfizer.com

Ibutilide's primary mechanism of action involves the modulation of ion channels, including blocking the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene. ahajournals.org The interaction with the hERG channel is critical to both its therapeutic effect and its potential for cardiotoxicity.

Prospective computational studies should include:

Comparative Docking Studies: Performing molecular docking simulations to compare the binding affinity and orientation of Ibutilide versus this compound within the hERG channel pore. The substitution of a hydroxyl group with a ketone moiety would alter the molecule's hydrogen bonding capacity and local polarity, which could significantly change its interaction with key residues like tyrosine 652 and phenylalanine 656.

Molecular Dynamics (MD) Simulations: Running MD simulations to analyze the stability of the ligand-protein complex over time. These simulations can reveal differences in the dynamic behavior of the binding pocket when occupied by Ibutilide versus this compound, providing a more nuanced understanding of binding affinity and residence time, which are key determinants of pharmacological effect.

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound is entirely unknown. In silico tools provide a first pass assessment of these properties.

ADMET PropertyProposed In Silico ApproachRationale and Research Question
AbsorptionQuantitative Structure-Property Relationship (QSPR) models; Prediction of properties like Caco-2 permeability and human intestinal absorption (HIA).How does the change in polarity affect passive diffusion and potential for oral bioavailability compared to Ibutilide?
DistributionPrediction of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.Will this compound have a different distribution profile or central nervous system exposure risk?
MetabolismMetabolite prediction software; CYP450 inhibition/induction models.What are the likely metabolic pathways for this compound itself? Does it have the potential to inhibit or induce key metabolic enzymes, leading to drug-drug interactions?
ToxicityhERG inhibition prediction models; Structural alerts (e.g., Ames mutagenicity) analysis.Does the keto group increase the risk of cardiotoxicity or introduce new toxicological liabilities?

Ligand-Protein Interaction Simulations and Binding Site Predictions

Development of Novel Analytical Technologies for High-Throughput Analysis

The detection and quantification of drug-related substances in complex biological matrices or in the final drug product require sensitive and specific analytical methods. Current methods for Ibutilide and its related substances primarily rely on High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection. ijstr.orgjetir.orgcapes.gov.br

Future advancements should focus on:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): Developing and validating a highly sensitive and specific UHPLC-MS/MS method for the simultaneous quantification of Ibutilide, its eight known metabolites, and this compound. The high resolution and speed of UHPLC would enable high-throughput analysis of samples from metabolic studies.

High-Throughput Screening (HTS) Assays: Creating novel HTS assays, potentially based on specific antibodies (immunoassays) or biosensors, for the rapid screening of this compound. A precedent for HTS exists in identifying drugs that affect KV11.1 (hERG) channel trafficking, a screen in which Ibutilide itself was identified as a hit. nih.gov Such an assay could be adapted to specifically detect compounds that interact with the channel in a manner similar to this compound.

TechnologyApplicationKey Advantage for Future Research
UHPLC-MS/MSQuantification in biological samples (plasma, urine) and pharmaceutical formulations.High sensitivity, specificity, and speed, allowing for comprehensive metabolite profiling and impurity quantification in a single run.
High-Resolution Mass Spectrometry (HRMS)Identification of unknown metabolites in discovery studies.Provides accurate mass data to determine the elemental composition of novel metabolites without requiring a synthetic standard.
Immunoassay (e.g., ELISA)Rapid screening of large numbers of samples for the presence of this compound.Cost-effective and high-throughput, suitable for initial screening in toxicology or clinical monitoring.

Implications for Drug Metabolism and Impurity Profiling in Pharmaceutical Sciences

This compound holds a dual significance: it is a potential metabolite and a plausible process-related impurity from the manufacturing of Ibutilide. ethernet.edu.etaxios-research.com The synthesis of Ibutilide involves the reduction of a ketone precursor; incomplete reduction would lead to its presence in the final active pharmaceutical ingredient (API). ethernet.edu.et

This duality necessitates a comprehensive research strategy:

Impurity Characterization: A thorough impurity profile of the Ibutilide drug substance should be established to confirm the presence or absence of this compound. If present, it must be quantified and toxicologically qualified according to regulatory guidelines (e.g., ICH Q3A/B).

Metabolic Interaction Studies: Investigating whether this compound can competitively inhibit the metabolic pathways of the parent drug, Ibutilide. Such an interaction could alter the pharmacokinetic profile of Ibutilide, potentially increasing its plasma concentration and the associated risk of adverse effects.

Pharmacological and Toxicological Assessment: Regardless of its origin (metabolite or impurity), the pharmacological and toxicological activity of purified this compound must be determined. This includes assessing its antiarrhythmic properties and, crucially, its proarrhythmic potential, particularly its effect on QT interval prolongation. nih.gov

Addressing these unanswered questions is vital for a complete understanding of the disposition and safety profile of Ibutilide and for ensuring the quality of the pharmaceutical product.

Q & A

Q. How can researchers leverage existing clinical trial data to refine preclinical hypotheses about this compound?

  • Methodological Answer : Conduct meta-analyses of failed trials (e.g., MAGIC-AF) to identify subpopulations with differential responses. Validate findings in transgenic animal models (e.g., AF-prone mice) and prioritize biomarkers (e.g., NT-proBNP) for patient stratification in future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.